molecular formula C5H9BN2O2 B13969810 (3,5-Dimethyl-1H-pyrazol-1-yl)boronic acid CAS No. 1226893-85-1

(3,5-Dimethyl-1H-pyrazol-1-yl)boronic acid

Cat. No.: B13969810
CAS No.: 1226893-85-1
M. Wt: 139.95 g/mol
InChI Key: IHJMOGYAVCVKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethyl-1H-pyrazol-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids It features a boronic acid group attached to a pyrazole ring, which is substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)boronic acid typically involves the reaction of 3,5-dimethylpyrazole with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halides or other nucleophiles in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: (3,5-Dimethyl-1H-pyrazol-1-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design and synthesize new drugs with improved efficacy and selectivity. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its reactivity and versatility make it suitable for various applications, including the manufacture of agrochemicals and electronic materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1H-pyrazol-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The pyrazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

    (3,5-Dimethyl-1H-pyrazol-1-yl)phenylboronic acid: This compound features a phenyl group attached to the boronic acid, providing different reactivity and applications.

    (3,5-Dimethyl-1H-pyrazol-1-yl)methylboronic acid:

Uniqueness: (3,5-Dimethyl-1H-pyrazol-1-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the boronic acid group. This combination of features provides distinct reactivity and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

1226893-85-1

Molecular Formula

C5H9BN2O2

Molecular Weight

139.95 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)boronic acid

InChI

InChI=1S/C5H9BN2O2/c1-4-3-5(2)8(7-4)6(9)10/h3,9-10H,1-2H3

InChI Key

IHJMOGYAVCVKCX-UHFFFAOYSA-N

Canonical SMILES

B(N1C(=CC(=N1)C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.